molecular formula C19H10F4N4 B11972260 1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile

1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile

Cat. No.: B11972260
M. Wt: 370.3 g/mol
InChI Key: IMAWXCYXRUKTCK-UHFFFAOYSA-N
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Description

1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile is a synthetic organic compound that belongs to the class of pyridobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridobenzimidazole Core: This can be achieved through the condensation of a suitable pyridine derivative with an o-phenylenediamine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the 4-Fluoroanilino Group: This can be done through nucleophilic aromatic substitution reactions using 4-fluoroaniline.

    Formation of the Carbonitrile Group: This step might involve the use of cyanating agents such as cyanogen bromide or trimethylsilyl cyanide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These might include:

    Enzyme Inhibition: The compound could inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It might bind to certain receptors, modulating their activity.

    Signal Transduction: The compound could interfere with cellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile
  • 1-(4-Methoxyanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile
  • 1-(4-Nitroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile

Uniqueness

1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile is unique due to the presence of the 4-fluoroanilino group, which can influence its biological activity and chemical reactivity. The trifluoromethyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H10F4N4

Molecular Weight

370.3 g/mol

IUPAC Name

1-(4-fluoroanilino)-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H10F4N4/c20-11-5-7-12(8-6-11)25-17-9-14(19(21,22)23)13(10-24)18-26-15-3-1-2-4-16(15)27(17)18/h1-9,25H

InChI Key

IMAWXCYXRUKTCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=CC(=C3C#N)C(F)(F)F)NC4=CC=C(C=C4)F

Origin of Product

United States

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